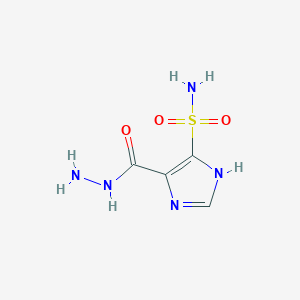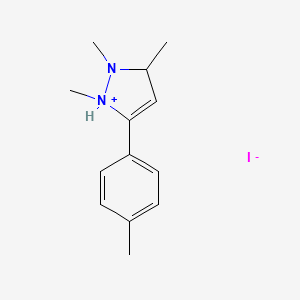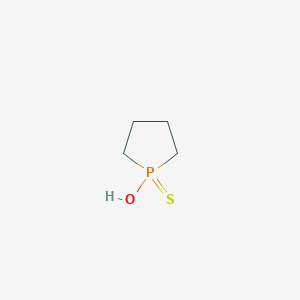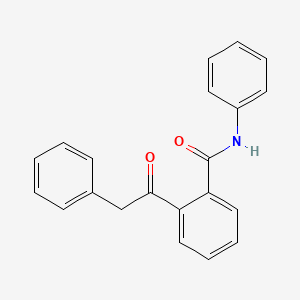
6-(Diethylamino)hexa-2,4-diyn-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Diethylamino)hexa-2,4-diyn-1-OL is an organic compound characterized by the presence of a diethylamino group and a hexa-2,4-diyn-1-ol backbone. This compound is notable for its unique structure, which includes both alkyne and alcohol functional groups, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Diethylamino)hexa-2,4-diyn-1-OL typically involves the reaction of diacetylene with formaldehyde in the presence of a polar solvent and a catalytic amount of a silver catalyst . This method ensures the formation of the desired compound with high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, enhances the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Diethylamino)hexa-2,4-diyn-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne groups to alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Halides or amines.
Wissenschaftliche Forschungsanwendungen
6-(Diethylamino)hexa-2,4-diyn-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 6-(Diethylamino)hexa-2,4-diyn-1-OL involves its interaction with specific molecular targets and pathways. The compound’s diethylamino group can interact with biological receptors, while the alkyne groups can participate in click chemistry reactions, facilitating the formation of stable covalent bonds with target molecules. These interactions can modulate biological pathways, leading to various therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexa-2,4-diyn-1-ol: Lacks the diethylamino group, making it less versatile in certain reactions.
2,4-Hexadien-1-ol: Contains double bonds instead of triple bonds, leading to different reactivity and applications.
Propargyl alcohol: A simpler molecule with only one alkyne group, used in basic organic synthesis.
Uniqueness
6-(Diethylamino)hexa-2,4-diyn-1-OL stands out due to its combination of alkyne and diethylamino groups, providing unique reactivity and versatility in various chemical and biological applications.
Eigenschaften
CAS-Nummer |
60214-08-6 |
|---|---|
Molekularformel |
C10H15NO |
Molekulargewicht |
165.23 g/mol |
IUPAC-Name |
6-(diethylamino)hexa-2,4-diyn-1-ol |
InChI |
InChI=1S/C10H15NO/c1-3-11(4-2)9-7-5-6-8-10-12/h12H,3-4,9-10H2,1-2H3 |
InChI-Schlüssel |
CUBWABMIIUUGPP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC#CC#CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzeneacetic acid, 2-[(3,4-difluorophenyl)thio]-](/img/structure/B14594227.png)

![4-{2-[4-(Ethylamino)naphthalen-1-yl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14594253.png)


![N-{3-[Bis(carboxymethyl)amino]propyl}glycine](/img/structure/B14594269.png)

![6-Methoxy-4H-furo[3,2-B]indole-2-carbonyl chloride](/img/structure/B14594282.png)



![7,7-Dimethoxy-5-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B14594289.png)

